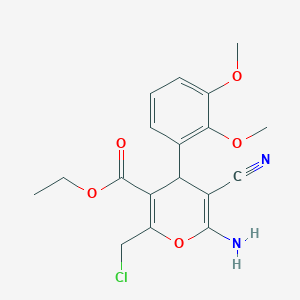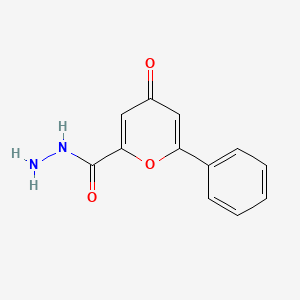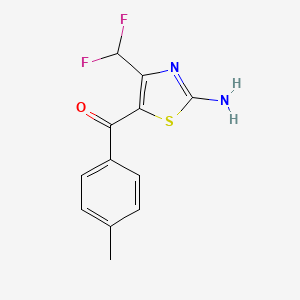![molecular formula C11H13BrN2O4 B15148778 Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B15148778.png)
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate is a chemical compound with the molecular formula C11H13BrN2O4. It is known for its unique structure, which includes a brominated phenoxy group and a hydrazinecarboxylate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate typically involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid to form 4-bromo-3-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinecarboxylate derivative. The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized under specific conditions.
Reduction: The hydrazinecarboxylate moiety can be reduced to form various derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, reduction may produce a hydrazine derivative, and substitution may result in various substituted phenoxy compounds .
科学研究应用
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The brominated phenoxy group may interact with enzymes or receptors, while the hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Methyl 2-bromopropionate: A brominated ester with similar reactivity.
4-Bromo-2-methylphenol: A brominated phenol with similar structural features.
Methyl 3-bromo-4-methoxybenzoate: A brominated ester with a methoxy group.
Uniqueness
Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate is unique due to its combination of a brominated phenoxy group and a hydrazinecarboxylate moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
属性
分子式 |
C11H13BrN2O4 |
|---|---|
分子量 |
317.14 g/mol |
IUPAC 名称 |
methyl N-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C11H13BrN2O4/c1-7-5-8(3-4-9(7)12)18-6-10(15)13-14-11(16)17-2/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
InChI 键 |
HHNBESWRQHJWLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Benzylamino)phthalazin-1-yl]benzamide](/img/structure/B15148707.png)
![N-(3,4-Dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B15148709.png)
![5-bromo-1-(2,5-dimethylbenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15148712.png)

![4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide](/img/structure/B15148718.png)
![4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride](/img/structure/B15148719.png)
![5-{5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15148722.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B15148759.png)
![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
